Fungicidal Activity Profile: 6-Methyl Analog is a Low-Activity Member of a Potent Antifungal Series
In a comprehensive fungicide screening of 4-methyl-1,2,3-thiadiazole-containing triazolothiadiazoles, the 6-n-propyl and 6-trichloromethyl analogs were identified as broad-spectrum actives (EC50 7.28–42.49 μmol/L across six fungi), while the 6-methyl analog (target compound) was synthesized but did not exhibit comparable activity and was not reported among the lead compounds [1]. This positions the 6-methyl analog as a lower-activity reference compound within the series, making it suitable as a negative control or a baseline scaffold for further optimization rather than as an end-use antifungal agent.
| Evidence Dimension | Antifungal activity (broad-spectrum fungicide screening) |
|---|---|
| Target Compound Data | Not highlighted as a lead; activity inferred to be significantly lower than lead compounds [1] |
| Comparator Or Baseline | 6-Trichloromethyl analog: EC50 = 7.28–42.49 μmol/L against six fungi including P. sasakii and A. solani [1] |
| Quantified Difference | Target compound not among active leads; EC50 values not reported (inferred to be >>42.49 μmol/L based on non-reporting in lead identification) [1] |
| Conditions | In vitro fungicide screening against Pellicularia sasakii, Alternaria solani, and four other fungal strains [1] |
Why This Matters
Procurement for antifungal screening must distinguish between the target compound (low potency reference) and the lead analogs (6-n-propyl, 6-trichloromethyl) to avoid inappropriate selection for direct antifungal applications.
- [1] Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles. J. Agric. Food Chem. 2010, 58, 5, 2630–2636. View Source
